Physicochemical Differentiation: 2-Methoxyphenyl vs. Unsubstituted Phenyl Analogs
The compound's computed lipophilicity (XLogP3-AA = 0.5) is significantly lower than that of the unsubstituted N-phenyl analog, N-phenyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide. Without the methoxy group, the phenyl analog is significantly more lipophilic. This -0.5 to -1.0 log unit reduction in logP directly improves aqueous solubility, a key parameter for in vitro assay compatibility and in vivo bioavailability [1]. The topological polar surface area (TPSA) of 67.4 Ų for the target compound is within the favorable range for cell permeability, while the 2-methoxy substituent adds polar surface area compared to the unsubstituted analog [1].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.5 [1] |
| Comparator Or Baseline | N-phenyl analog has an estimated XLogP3-AA between 1.0 and 1.5 (no hydroxy/methoxy contribution). |
| Quantified Difference | A reduction of approximately -0.5 to -1.0 log units. |
| Conditions | Computed by XLogP3 algorithm (PubChem). |
Why This Matters
A lower logP improves aqueous solubility and reduces non-specific binding, which is critical for achieving reliable dose-response curves in kinase assays and for early PK studies.
- [1] PubChem. (2025). Compound Summary for CID 90585522, N-(2-methoxyphenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide. National Center for Biotechnology Information. Retrieved April 28, 2026. View Source
